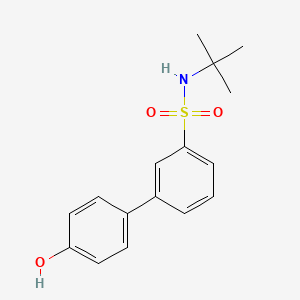
5-(3-Aminophenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminophenyl)-2-methylphenol, also known as 5-APM, is a versatile organic compound with a range of applications in scientific research. It is a white crystalline solid with a melting point of 104-106°C and a molecular weight of 167.2 g/mol. 5-APM can be synthesized in laboratory by a variety of methods and can be used in a variety of biochemical and physiological experiments.
Scientific Research Applications
5-(3-Aminophenyl)-2-methylphenol, 95% has a range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of drugs and other compounds, and as a fluorescent dye in biological imaging. It is also used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. 5-(3-Aminophenyl)-2-methylphenol, 95% has been used in a variety of biochemical and physiological experiments, including the study of enzyme kinetics, enzyme inhibition, and drug metabolism.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, as well as an inhibitor of drug metabolism. It is also believed to act as an antioxidant, protecting cells from oxidative damage. In addition, it has been shown to interact with proteins and other molecules, suggesting that it may play a role in regulating protein function.
Biochemical and Physiological Effects
5-(3-Aminophenyl)-2-methylphenol, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. It has also been shown to inhibit the activity of enzymes involved in oxidative stress, suggesting that it may have antioxidant properties. In addition, it has been shown to interact with proteins, suggesting that it may play a role in regulating protein function.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Aminophenyl)-2-methylphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of biochemical and physiological experiments. Another advantage is that it is relatively stable and has a low toxicity. However, there are a number of limitations to its use, including its relatively low solubility in water and its potential to interact with proteins and other molecules.
Future Directions
There are a number of potential future directions for research on 5-(3-Aminophenyl)-2-methylphenol, 95%. One potential direction is to further investigate its mechanism of action and its potential to interact with proteins and other molecules. Another potential direction is to further explore its potential to act as an inhibitor of enzymes involved in drug metabolism and oxidative stress. Additionally, further research could be done to explore its potential to act as an antioxidant and to study its potential applications in medicine. Finally, further research could be done to explore its potential to act as a fluorescent dye in biological imaging.
Synthesis Methods
5-(3-Aminophenyl)-2-methylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Fischer indole synthesis. The most commonly used method is the Williamson ether synthesis, which involves reacting a phenol with an alkyl halide in the presence of a base such as potassium hydroxide or sodium hydroxide. The Knoevenagel condensation involves reacting a carbonyl compound with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The Fischer indole synthesis involves reacting an aryl halide with an amine in the presence of a base such as sodium hydroxide or potassium hydroxide.
properties
IUPAC Name |
5-(3-aminophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYZKLIVYFZNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683674 |
Source


|
| Record name | 3'-Amino-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-67-9 |
Source


|
| Record name | 3'-Amino-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)








